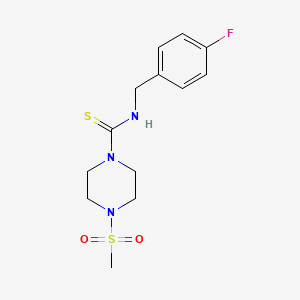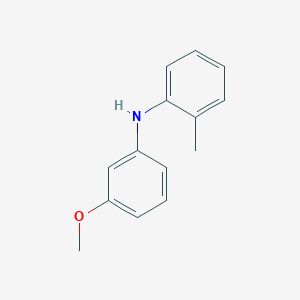
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as NSC 743380, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising activity against various diseases.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, in cancer cells, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to have various biochemical and physiological effects in animal models. For example, in a study conducted on rats, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 was shown to reduce inflammation and oxidative stress in the brain. In addition, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 was shown to improve cognitive function in rats with Alzheimer's disease. These effects are believed to be due to the compound's ability to inhibit certain enzymes and signaling pathways involved in disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising activity against various diseases. However, there are also some limitations to using N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 in lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer to animals. In addition, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380. One direction is to further investigate its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study the compound's safety and efficacy in humans. In addition, further studies are needed to fully understand the compound's mechanism of action and to optimize its synthesis and formulation for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 involves the reaction of 4-fluorobenzylamine with methylsulfonyl chloride followed by the addition of piperazinecarbothioamide. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The yield of the reaction is reported to be around 60%.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. In addition, N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide 743380 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2S2/c1-21(18,19)17-8-6-16(7-9-17)13(20)15-10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMBBRQFGNLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)

![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)

![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)
